N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide
Description
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group at position 2 and an isobutyramide moiety at position 2. The isobutyramide substituent contributes to lipophilicity, which may enhance membrane permeability.
Properties
IUPAC Name |
2-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-9(2)15(20)16-14-12-7-23-8-13(12)17-18(14)10-3-5-11(6-4-10)19(21)22/h3-6,9H,7-8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHQUAHVVWUBBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, typically using concentrated nitric acid and sulfuric acid.
Attachment of the Isobutyramide Moiety: The final step involves the acylation of the thieno[3,4-c]pyrazole derivative with isobutyryl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted thienopyrazole derivatives.
Scientific Research Applications
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thieno[3,4-c]pyrazole core can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Aromatic Ring
A key structural analog is N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide (). The substitution of the nitro group (target compound) with fluorine alters electronic and steric properties:
- Electron-withdrawing effects: The nitro group (-NO₂) is more electron-withdrawing than fluorine (-F), reducing electron density on the phenyl ring. This may enhance electrophilic reactivity or stabilize charge-transfer interactions in the target compound compared to the fluorinated analog.
- Biological interactions : Fluorine’s smaller size and moderate electronegativity may improve binding specificity in hydrophobic pockets, whereas the nitro group could promote interactions with electron-rich biological targets (e.g., enzymes or receptors).
Amide Substituent Variations
The target compound’s isobutyramide group (-NHCOC(CH₃)₂) differs from the butanamide (-NHCOCH₂CH₂CH₃) in the fluorinated analog:
- Lipophilicity : The branched isobutyramide increases steric bulk and lipophilicity (logP ~2.5 estimated) compared to the linear butanamide (logP ~1.8). This could enhance blood-brain barrier penetration or alter metabolic stability.
Core Heterocycle Modifications
Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () share the 4-nitrophenyl motif but replace the thienopyrazole core with an imidazopyridine system. Key differences include:
- Electron distribution : The imidazopyridine’s fused ring system may delocalize electron density differently, affecting redox properties or aromatic stacking.
- Functional groups: The ester and cyano groups in ’s compound introduce additional polar interactions, contrasting with the thienopyrazole’s sulfur atom, which contributes to π-π stacking and van der Waals interactions.
Analytical Characterization
- Spectroscopy : ¹H/¹³C NMR (as in ) would distinguish the target compound’s substituents. For example, the nitro group’s deshielding effect would shift aromatic protons downfield compared to fluorine.
- Mass spectrometry : High-resolution MS (HRMS) would confirm the molecular formula (e.g., C₁₆H₁₆N₄O₃S for the target compound).
Comparative Data Table
Biological Activity
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.42 g/mol |
| CAS Number | 361172-63-6 |
The structure includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the nitrophenyl group enhances its potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Nitrophenyl Group : Achieved through nitration reactions using nitric acid and sulfuric acid.
- Amidation : Reaction with isobutyric acid derivatives to form the final amide product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds for antibiotic development.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that derivatives of thieno[3,4-c]pyrazoles can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems, modulating various pathways that lead to therapeutic effects.
Case Studies and Research Findings
- In Vivo Studies : A study conducted on rats demonstrated the compound's metabolic pathways after administration. The results indicated reduction and N-acetylation as significant metabolic processes .
- Antitumor Efficacy : In vitro assays showed that thieno[3,4-c]pyrazole derivatives could inhibit tumor cell proliferation significantly . Further exploration into their structure-activity relationship (SAR) is ongoing to enhance efficacy.
- Molecular Docking Studies : Computational studies have suggested that this compound may bind effectively to specific protein targets involved in cancer progression .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing yield and purity of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide?
- Methodology : Multi-step organic synthesis is typically employed, starting with cyclization of thienopyrazole precursors followed by amidation. Key steps include:
- Cyclization : Use of hydrazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Amidation : Coupling with isobutyryl chloride in the presence of a base (e.g., triethylamine) to minimize side reactions .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .
- Optimization : Monitor reaction temperature (60–80°C) and time (12–24 hrs) to balance yield and by-product formation. Microwave-assisted synthesis may reduce reaction time .
Q. Which analytical techniques are critical for structural confirmation?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to verify regioselectivity of the thienopyrazole core and substituent positions .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- FT-IR : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, nitro group at ~1520 cm⁻¹) .
- Supplementary Techniques : Elemental analysis (C, H, N) to validate purity (>95%) .
Q. How can crystallization challenges for X-ray diffraction studies be addressed?
- Approach : Use slow evaporation from a mixed solvent system (e.g., DCM/hexane) to grow single crystals.
- Software : SHELX suite for structure refinement; resolve disorder in the 4-nitrophenyl group by applying restraints .
- Common Issues : Polymorphism in the thienopyrazole ring may require multiple crystallization attempts .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
- Root Causes :
- Tautomerism : The thienopyrazole core may exhibit keto-enol tautomerism, altering proton environments. Use variable-temperature NMR to observe dynamic equilibria .
- Impurities : Trace solvents (e.g., DMF) or by-products (e.g., unreacted nitro precursors) can distort signals. Repurify via preparative HPLC .
- Validation : Compare experimental data with DFT-calculated chemical shifts .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?
- Systematic Modifications :
- Nitrophenyl Group : Replace with electron-withdrawing (e.g., chloro) or donating (e.g., methyl) substituents to modulate electronic effects .
- Isobutyramide Moiety : Test bulkier alkyl groups (e.g., cyclopropane) to assess steric hindrance .
- Bioassays : Screen against enzyme targets (e.g., COX-2, LmPTR1) using fluorescence polarization or microplate calorimetry .
Q. What mechanistic insights explain its enzyme inhibition properties?
- Hypothesis : Competitive inhibition via binding to active sites (e.g., hydrophobic pockets in LmPTR1).
- Validation :
- Kinetic Studies : Measure Ki values using Lineweaver-Burk plots under varying substrate concentrations .
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with nitro group hydrogen bonding .
Q. How can computational methods predict its pharmacokinetic properties?
- Tools : SwissADME or pkCSM for predicting logP (lipophilicity), BBB permeability, and CYP450 metabolism.
- Key Parameters :
- Solubility : High nitro group polarity may reduce logP (~2.5), requiring prodrug strategies .
- Metabolic Stability : Nitro reduction to amine may occur in vivo; test with liver microsomes .
Q. How should contradictory bioassay results (e.g., varying IC50 across cell lines) be interpreted?
- Possible Factors :
- Cell-Specific Uptake : Differences in membrane transporter expression (e.g., MDR1) affect intracellular concentration .
- Off-Target Effects : Screen against kinase panels (e.g., Eurofins) to identify unintended interactions .
- Resolution : Use isogenic cell lines or CRISPR-edited models to isolate target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
